

# Application Notes and Protocols for Aztreonam In Vitro Susceptibility Testing

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## Compound of Interest

Compound Name: *Aztreonam Lysine*

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These comprehensive application notes and protocols detail the standardized methods for determining the in vitro susceptibility of bacteria to aztreonam, with a particular focus on its combination with avibactam. This combination is crucial for addressing infections caused by multidrug-resistant Gram-negative bacteria, especially those producing metallo- $\beta$ -lactamases (MBLs).

## Introduction

Aztreonam is a monobactam antibiotic with a narrow spectrum of activity primarily against aerobic Gram-negative bacteria. While it is stable against hydrolysis by MBLs, its utility can be compromised by the co-production of other  $\beta$ -lactamases, such as extended-spectrum  $\beta$ -lactamases (ESBLs) and *Klebsiella pneumoniae* carbapenemases (KPCs). The addition of a  $\beta$ -lactamase inhibitor, avibactam, restores aztreonam's activity against many of these resistant strains.<sup>[1][2][3]</sup> Accurate in vitro susceptibility testing is paramount for guiding clinical decisions and for surveillance of emerging resistance.

Standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are the primary resources for these methods.<sup>[4][5][6]</sup>

## Key In Vitro Susceptibility Testing Methods

Several methods are available for determining the susceptibility of bacterial isolates to aztreonam and its combination with avibactam. The choice of method often depends on the laboratory's resources and workflow. The gold standard is broth microdilution (BMD), but other methods like disk diffusion and gradient diffusion strips (E-test) are also widely used.[4][5]

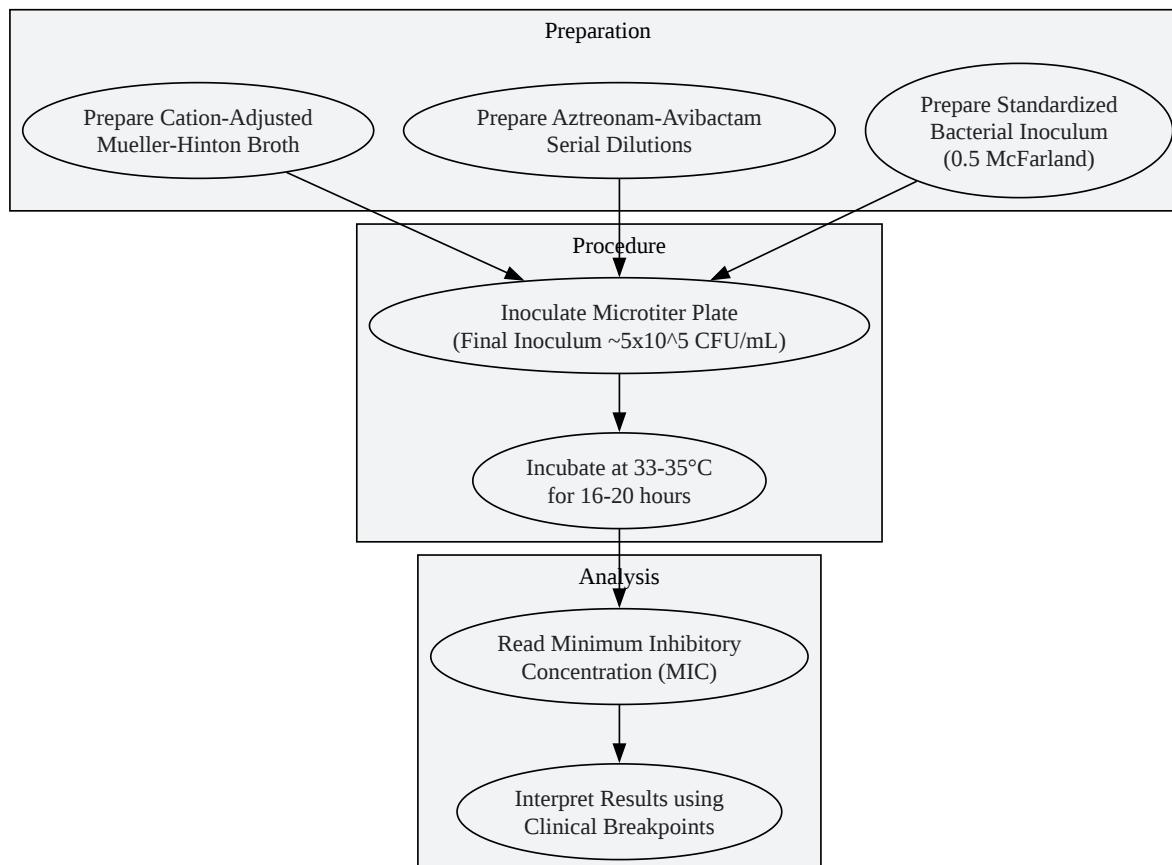
## Broth Microdilution (BMD)

BMD is a quantitative method that determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.[1][7][8] For aztreonam-avibactam testing, avibactam is used at a fixed concentration of 4 mg/L.[2][6][9]

### Experimental Protocol: Broth Microdilution for Aztreonam-Avibactam

- Preparation of Materials:
  - Cation-adjusted Mueller-Hinton broth (CAMHB).
  - Pure aztreonam and avibactam powders.
  - Sterile 96-well microtiter plates.
  - Bacterial inoculum standardized to 0.5 McFarland turbidity.
  - Quality control (QC) strains (e.g., *Escherichia coli* ATCC 25922, *Klebsiella pneumoniae* ATCC 700603, *Pseudomonas aeruginosa* ATCC 27853).[1][6]
- Preparation of Antimicrobial Solutions:
  - Prepare stock solutions of aztreonam and avibactam in a suitable solvent.
  - Prepare serial two-fold dilutions of aztreonam in CAMHB.
  - Prepare a working solution of avibactam to achieve a final concentration of 4 mg/L in each well.
- Inoculum Preparation:

- Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.
  - Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately  $1-2 \times 10^8$  CFU/mL.
  - Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in the microtiter plate wells.
- Plate Inoculation and Incubation:
    - Dispense 50  $\mu$ L of the appropriate aztreonam dilution and 50  $\mu$ L of the diluted bacterial suspension into each well of the microtiter plate. Each well will contain the final concentrations of the antimicrobial agent and the bacterial inoculum.
    - Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
    - Incubate the plates at 33-35°C in ambient air for 16-20 hours.[\[4\]](#)
  - Interpretation of Results:
    - The MIC is the lowest concentration of aztreonam that completely inhibits visible growth of the organism.
    - Compare the MIC value to the established clinical breakpoints to determine if the isolate is susceptible, intermediate, or resistant.



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## Disk Diffusion (Kirby-Bauer)

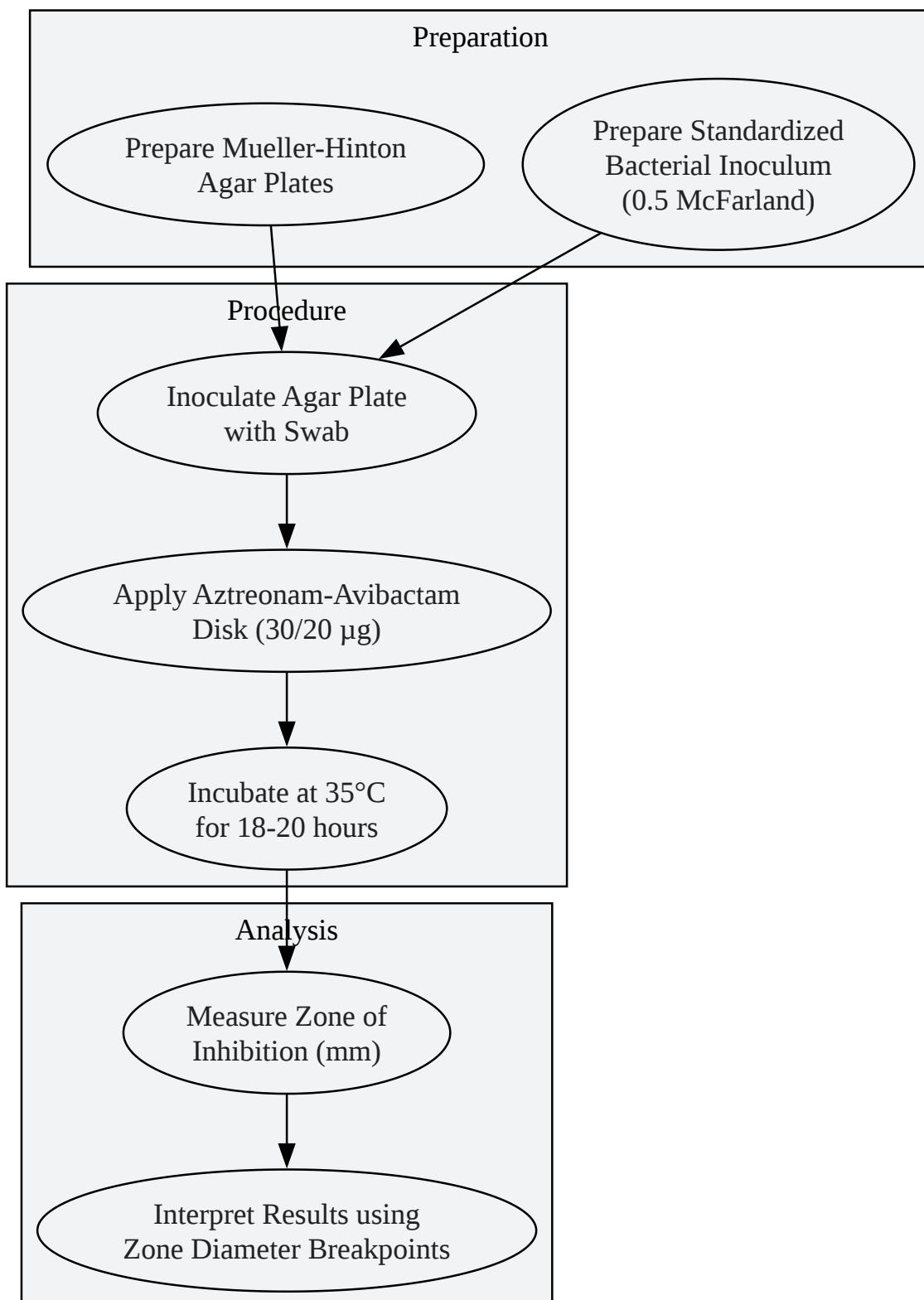
The disk diffusion method is a qualitative or semi-quantitative test where a paper disk impregnated with a specific concentration of an antimicrobial agent is placed on an agar plate

inoculated with the test organism. The antimicrobial diffuses into the agar, and the diameter of the zone of growth inhibition around the disk is measured.

#### Experimental Protocol: Disk Diffusion for Aztreonam-Avibactam

- Preparation of Materials:
  - Mueller-Hinton agar (MHA) plates (4 mm depth).[10]
  - Aztreonam-avibactam disks (30/20 µg).[4][6]
  - Bacterial inoculum standardized to 0.5 McFarland turbidity.
  - Sterile cotton swabs.
  - QC strains.
- Inoculum Preparation:
  - Prepare a standardized bacterial inoculum as described for the BMD method.
- Plate Inoculation:
  - Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
  - Streak the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
  - Allow the plate to dry for 5-15 minutes with the lid slightly ajar.[10]
- Disk Application and Incubation:
  - Aseptically apply the aztreonam-avibactam disk to the surface of the inoculated MHA plate.
  - Gently press the disk to ensure complete contact with the agar.
  - Invert the plates and incubate at 35°C for 18-20 hours in ambient air.[4]

- Interpretation of Results:
  - Measure the diameter of the zone of complete growth inhibition in millimeters.
  - Compare the zone diameter to the established breakpoints to determine the susceptibility category.

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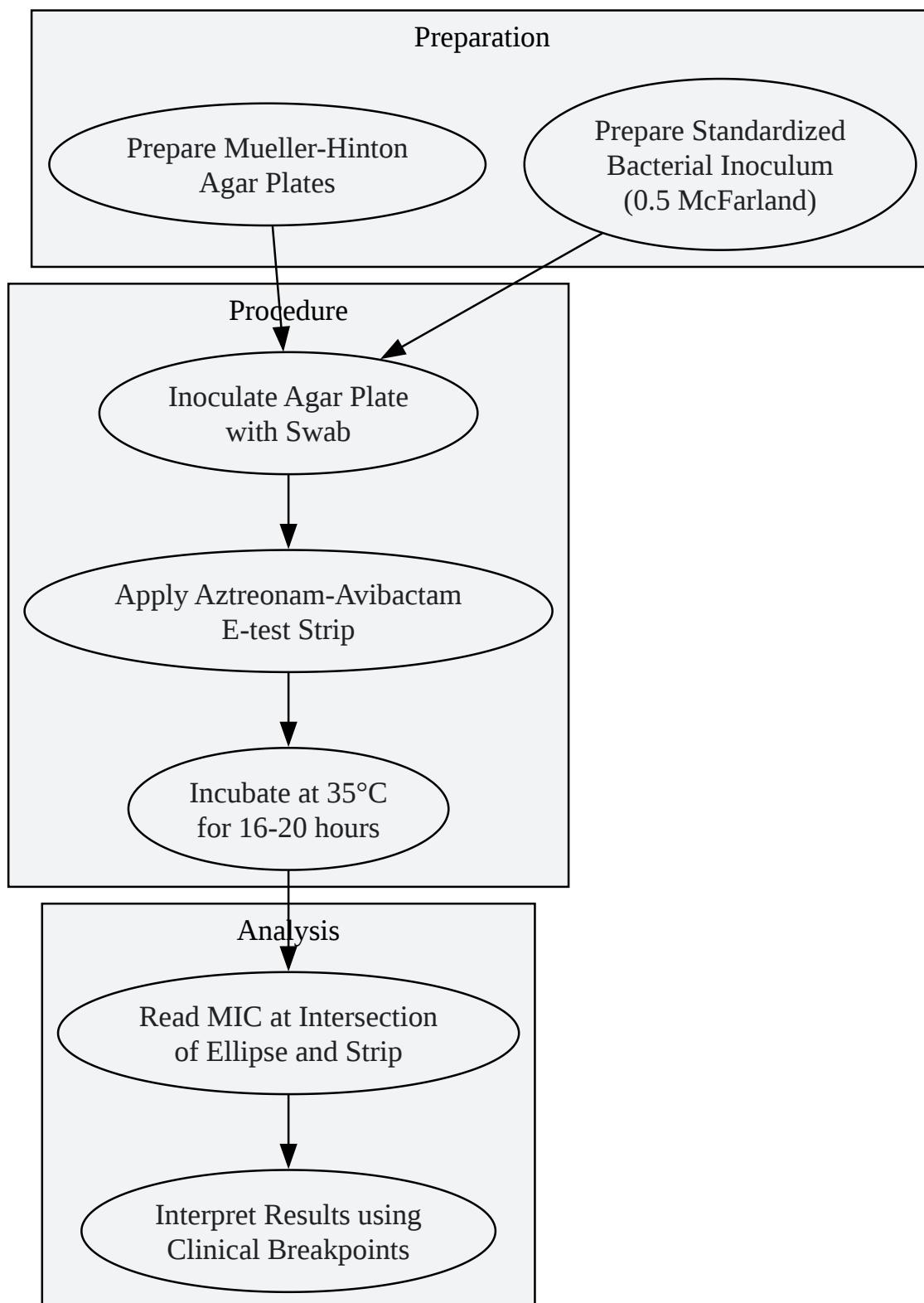
## Gradient Diffusion (E-test)

The E-test is a quantitative method that utilizes a plastic strip impregnated with a predefined gradient of an antimicrobial agent. When placed on an inoculated agar plate, an elliptical zone of inhibition is formed, and the MIC is read where the edge of the inhibition zone intersects the strip.

### Experimental Protocol: E-test for Aztreonam-Avibactam

- Preparation of Materials:
  - Mueller-Hinton agar (MHA) plates.
  - Aztreonam-avibactam E-test strips.
  - Bacterial inoculum standardized to 0.5 McFarland turbidity.
  - Sterile cotton swabs.
  - QC strains.
- Plate Inoculation:
  - Inoculate the MHA plate with the standardized bacterial suspension as described for the disk diffusion method.
- Strip Application and Incubation:
  - Aseptically apply the E-test strip to the agar surface.
  - Ensure the entire length of the strip is in contact with the agar.
  - Invert the plates and incubate at 35°C for 16-20 hours in ambient air.[\[4\]](#)
- Interpretation of Results:
  - Read the MIC value at the point where the lower edge of the elliptical zone of inhibition intersects the MIC scale on the strip.

- Compare the MIC value to the established clinical breakpoints.



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## Quality Control

Strict adherence to quality control procedures is essential for accurate and reproducible susceptibility testing results. Recommended QC strains should be tested concurrently with clinical isolates.

Quality Control Strain	Aztreonam-Avibactam MIC (mg/L)	Aztreonam-Avibactam Disk Diffusion Zone Diameter (mm)
Escherichia coli ATCC 25922	0.03-0.125	32-38
Klebsiella pneumoniae ATCC 700603	0.06-0.5	26-32
Pseudomonas aeruginosa ATCC 27853	1-4	Not specified

Data sourced from EUCAST guidelines.[\[6\]](#)

## Clinical Breakpoints

Clinical breakpoints are used to categorize microorganisms as susceptible, intermediate, or resistant to a particular antimicrobial agent. These breakpoints are established by regulatory bodies like CLSI and EUCAST and are subject to periodic review and updates.

EUCAST Breakpoints for Aztreonam-Avibactam against Enterobacterales (2024)[\[6\]](#)[\[11\]](#)

Method	Susceptible (S)	Resistant (R)	Area of Technical Uncertainty (ATU)
MIC (mg/L)	$\leq 4$	$> 4$	-
Disk Diffusion (mm)	$\geq 25$	$< 25$	22-24

CLSI Breakpoints for Aztreonam against Pseudomonas aeruginosa[\[12\]](#)

Method	Susceptible (S)	Intermediate (I)	Resistant (R)
MIC ( $\mu$ g/mL)	$\leq 8$	16	$\geq 32$

Note: As of the latest updates, CLSI has also endorsed a broth disk elution method for testing the combination of aztreonam and ceftazidime-avibactam.[\[4\]](#)[\[5\]](#)[\[13\]](#)

## Conclusion

The in vitro susceptibility testing of aztreonam, particularly in combination with avibactam, is a critical component of clinical microbiology and drug development. Adherence to standardized protocols from CLSI and EUCAST, including rigorous quality control, ensures the generation of reliable data to guide therapeutic strategies against challenging Gram-negative pathogens. The methods outlined in these application notes provide a framework for accurate and reproducible susceptibility testing.

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